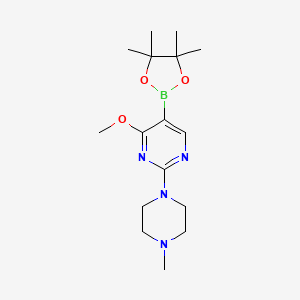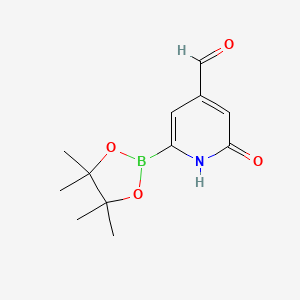
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromine atom, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methoxybenzaldehyde and thioamide.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the condensation of 4-bromo-3-methoxybenzaldehyde with thioamide under acidic conditions.
Carboxylation: The resulting thiazole derivative is then subjected to carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Esterification: Formation of esters of this compound.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-3-methoxyphenyl)acetic acid
- 4-Bromo-3-methoxyphenylacetic acid
- 4-Bromo-2-methoxyphenol
Uniqueness
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
886370-38-3 |
|---|---|
Fórmula molecular |
C11H8BrNO3S |
Peso molecular |
314.16 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3S/c1-16-8-4-6(2-3-7(8)12)10-13-5-9(17-10)11(14)15/h2-5H,1H3,(H,14,15) |
Clave InChI |
IRFYZOXAUHEIJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NC=C(S2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)









